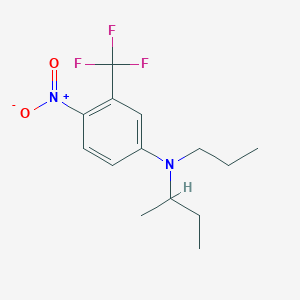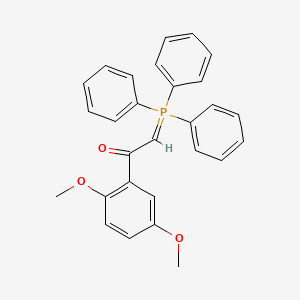
1-N',4-N'-dioctylbenzene-1,4-dicarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 1-N’,4-N’-dioctilbenceno-1,4-dicarboximidamida es un compuesto orgánico con la fórmula molecular C24H42N4. Es un derivado de la benceno-1,4-dicarboximidamida, donde los átomos de hidrógeno en los átomos de nitrógeno son reemplazados por grupos octilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la 1-N’,4-N’-dioctilbenceno-1,4-dicarboximidamida típicamente involucra la reacción de la benceno-1,4-dicarboximidamida con octilamina. La reacción se lleva a cabo bajo condiciones de reflujo en un solvente adecuado como etanol o metanol. La mezcla de reacción se enfría luego, y el producto se aísla por filtración y se purifica por recristalización.
Métodos de producción industrial
En un entorno industrial, la producción de 1-N’,4-N’-dioctilbenceno-1,4-dicarboximidamida se puede escalar utilizando recipientes de reacción más grandes y reactores de flujo continuo. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. El uso de sistemas automatizados para monitorear y controlar los parámetros de reacción puede mejorar aún más la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
La 1-N’,4-N’-dioctilbenceno-1,4-dicarboximidamida experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes como permanganato de potasio o trióxido de cromo.
Reducción: La reducción se puede lograr utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica con varios nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de aluminio y litio en éter seco.
Sustitución: Nucleófilos como aminas o tioles en presencia de un catalizador adecuado.
Principales productos formados
Oxidación: Los principales productos son típicamente ácidos carboxílicos o cetonas.
Reducción: Los principales productos son aminas o alcoholes.
Sustitución: Los principales productos dependen del nucleófilo utilizado, lo que da como resultado varios derivados sustituidos.
Aplicaciones Científicas De Investigación
La 1-N’,4-N’-dioctilbenceno-1,4-dicarboximidamida tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Se ha investigado por su potencial como ligando en ensayos bioquímicos.
Medicina: Se ha explorado por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Se utiliza en la producción de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción de la 1-N’,4-N’-dioctilbenceno-1,4-dicarboximidamida involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a proteínas o enzimas, alterando su actividad y provocando varios efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y las moléculas diana.
Comparación Con Compuestos Similares
Compuestos similares
Benceno-1,4-dicarboximidamida: El compuesto padre sin los grupos octilo.
1-N’,4-N’-dietilbenceno-1,4-dicarboximidamida: Un compuesto similar con grupos etilo más cortos en lugar de grupos octilo.
1-N’,4-N’-dibutilbenceno-1,4-dicarboximidamida: Un compuesto con grupos butilo.
Unicidad
La 1-N’,4-N’-dioctilbenceno-1,4-dicarboximidamida es única debido a la presencia de largas cadenas octilo, que pueden influir en su solubilidad, reactividad e interacción con moléculas biológicas. Esto la hace diferente de otros compuestos similares y potencialmente más adecuada para aplicaciones específicas.
Propiedades
Fórmula molecular |
C24H42N4 |
|---|---|
Peso molecular |
386.6 g/mol |
Nombre IUPAC |
1-N',4-N'-dioctylbenzene-1,4-dicarboximidamide |
InChI |
InChI=1S/C24H42N4/c1-3-5-7-9-11-13-19-27-23(25)21-15-17-22(18-16-21)24(26)28-20-14-12-10-8-6-4-2/h15-18H,3-14,19-20H2,1-2H3,(H2,25,27)(H2,26,28) |
Clave InChI |
KKRKBAFTSHYPRR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN=C(C1=CC=C(C=C1)C(=NCCCCCCCC)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



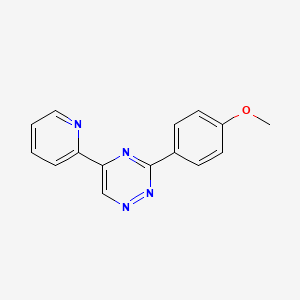
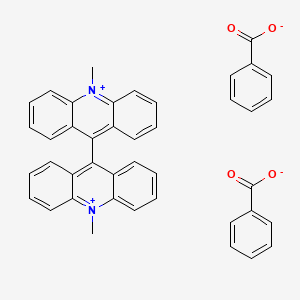


![Tert-butyl 2-benzyl-1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12544767.png)
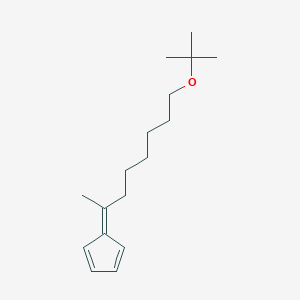

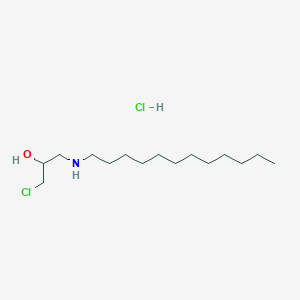
![Acetic acid;[3-(2-bromoethynyl)oxiran-2-yl]methanol](/img/structure/B12544784.png)
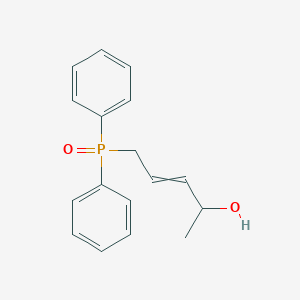
![4,12-Dichloro-8-methylbenzo[a]acridine](/img/structure/B12544794.png)
